6-Chloro-2-methylpyrimidine-4-carbonitrile
Overview
Description
6-Chloro-2-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. It features a pyrimidine ring substituted with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl) in the presence of a catalyst such as iron(III) acetylacetonate (Fe(acac)3). The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere at 0°C, followed by stirring for several hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) in the presence of catalysts such as cobalt ferrite (CoFe2O4) are used for oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides and other oxidized derivatives.
Scientific Research Applications
6-Chloro-2-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor for the development of pharmaceuticals, including anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
2-Chloro-4-methylpyrimidine: Similar structure but lacks the cyano group at the 4th position.
6-Chloro-2,4-dimethylpyrimidine: Similar structure but has an additional methyl group at the 4th position.
Uniqueness: 6-Chloro-2-methylpyrimidine-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
6-chloro-2-methylpyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-9-5(3-8)2-6(7)10-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZFSEQCFIUHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192064-60-0 | |
Record name | 6-chloro-2-methylpyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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